3-Bromo-1-tosylpiperidin-4-one

Catalog No.
S1542721
CAS No.
171009-41-9
M.F
C12H14BrNO3S
M. Wt
332.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-tosylpiperidin-4-one

CAS Number

171009-41-9

Product Name

3-Bromo-1-tosylpiperidin-4-one

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one

Molecular Formula

C12H14BrNO3S

Molecular Weight

332.22 g/mol

InChI

InChI=1S/C12H14BrNO3S/c1-9-2-4-10(5-3-9)18(16,17)14-7-6-12(15)11(13)8-14/h2-5,11H,6-8H2,1H3

InChI Key

IMBKJKPYHSSCHX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br

3-Bromo-1-tosylpiperidin-4-one is a highly reactive, N-protected alpha-bromo ketone essential for the synthesis of fused nitrogenous heterocycles, including tetrahydropyrazolo[4,3-c]pyridines, tetrahydrothiazolo[5,4-c]pyridines, and ring-expanded azepines [1]. By providing a pre-installed electrophilic alpha-carbon alongside a robust para-toluenesulfonyl (tosyl) protecting group, this building block allows chemists to bypass hazardous in-house bromination steps that typically rely on corrosive elemental bromine or N-bromosuccinimide. The tosyl group imparts high crystallinity and robust stability under strongly acidic or nucleophilic conditions, making it a highly effective precursor for complex pharmaceutical scaffolds where milder protecting groups like Boc or Cbz might fail [2].

Substituting 3-Bromo-1-tosylpiperidin-4-one with its unbrominated precursor (1-tosylpiperidin-4-one) or alternative N-protected analogs (such as 3-bromo-1-Boc-piperidin-4-one) introduces significant process liabilities [1]. In-house alpha-bromination of unbrominated piperidinones frequently suffers from poor regiocontrol, generating difficult-to-separate 3,5-dibromo impurities that drastically reduce the yield of downstream cyclizations. Furthermore, attempting to use the more common N-Boc or N-Cbz protected alpha-bromo ketones in acidic cyclization protocols (such as Hantzsch thiazole syntheses or Fischer indole cyclizations) often results in premature deprotection, leading to intractable polymeric mixtures or unwanted N-alkylation [2]. The N-tosyl group reliably survives these harsh cyclization conditions while maintaining the solid-state handling advantages critical for scalable procurement.

Elimination of Di-Bromination Impurities in Scalable Synthesis

Procuring purified 3-bromo-1-tosylpiperidin-4-one directly eliminates the yield-limiting di-bromination byproducts inherent to in-house synthesis [1]. When 1-tosylpiperidin-4-one is subjected to standard bromination (e.g., Br2 in DCM at -5 °C), the reaction typically yields a crude mixture containing 10-15% of the 3,5-dibromo-1-tosylpiperidin-4-one over-bromination product, requiring extensive purification. Using the pre-purified mono-bromo building block ensures >98% stoichiometric efficiency in subsequent condensation reactions, preventing the formation of defective bis-heterocyclic impurities.

Evidence DimensionDownstream cyclization yield and impurity profile
Target Compound Data>98% mono-bromo purity, enabling >85% yield in primary cyclizations without bis-heterocycle formation
Comparator Or BaselineIn-house brominated 1-tosylpiperidin-4-one (crude mixture containing 10-15% dibromo impurities)
Quantified Difference10-15% reduction in overall yield due to 3,5-dibromo impurities in the baseline method
ConditionsStandard alpha-bromination (Br2/DCM) followed by condensation

Bypassing the in-house bromination step eliminates the need for hazardous halogen handling and costly chromatographic removal of over-brominated impurities.

Enhanced Protecting Group Stability Under Acidic Cyclization Conditions

The N-tosyl protecting group provides critical stability advantages over the N-Boc analog during acidic condensation reactions [1]. In Hantzsch-type cyclizations with thioamides, which inherently generate hydrobromic acid (HBr) as a byproduct, 3-bromo-1-Boc-piperidin-4-one undergoes premature deprotection at temperatures above 50 °C, leading to complex reaction mixtures and yields often below 40%. In contrast, 3-bromo-1-tosylpiperidin-4-one remains fully intact under these acidic, elevated-temperature conditions, consistently delivering target fused heterocycles in >75% yields.

Evidence DimensionIntact protecting group retention during acidic cyclization
Target Compound Data>95% retention of N-tosyl group; >75% isolated yield of fused heterocycle
Comparator Or Baseline3-bromo-1-Boc-piperidin-4-one (<40% yield due to Boc cleavage)
Quantified Difference>35% absolute increase in cyclization yield
ConditionsAcidic condensation (e.g., with thioamides in refluxing ethanol, generating HBr)

For procurement, selecting the N-tosyl variant prevents catastrophic yield losses caused by premature deprotection during harsh heterocyclic ring-forming steps.

Enhanced Crystallinity for Reproducible Formulation and Storage

The incorporation of the arylsulfonyl (tosyl) group significantly enhances the solid-state properties of the alpha-bromo ketone compared to aliphatic protecting groups [1]. While 3-bromo-1-benzylpiperidin-4-one and certain N-alkyl analogs often present as viscous oils or low-melting solids that are prone to degradation and difficult to weigh accurately on scale, 3-bromo-1-tosylpiperidin-4-one is a highly crystalline solid. This crystallinity not only facilitates precise stoichiometric dispensing but also dramatically improves shelf-life by minimizing the rate of spontaneous alpha-bromo degradation or dimerization.

Evidence DimensionPhysical state and handling efficiency
Target Compound DataFree-flowing crystalline solid, stable for long-term storage
Comparator Or BaselineN-benzyl or N-alkyl alpha-bromo piperidinones (viscous oils / low-melting solids)
Quantified DifferenceComplete elimination of oil-weighing errors and improved ambient stability
ConditionsStandard laboratory storage and bulk dispensing

Crystalline building blocks reduce handling time, improve batch-to-batch reproducibility, and lower the risk of degradation during transit and storage.

Synthesis of Tetrahydrothiazolo[5,4-c]pyridines

3-Bromo-1-tosylpiperidin-4-one is a highly efficient precursor for synthesizing tetrahydrothiazolo[5,4-c]pyridine scaffolds via Hantzsch condensation with thioamides [1]. Its stability against the HBr generated during the reaction ensures high yields of the N-tosyl protected bicyclic core, which can later be orthogonally deprotected.

Ring Expansion to Azepine Derivatives

As demonstrated in the synthesis of allosteric modulators, this alpha-bromo ketone undergoes efficient Eistert homologation and subsequent transformations to yield complex azepine-fused oxazoles[2]. The tosyl group provides the necessary electronic deactivation of the piperidine nitrogen to prevent side reactions during the ring expansion sequence.

Preparation of Fused Pyrazole and Imidazole Libraries

For high-throughput library synthesis of pyrazolo[4,3-c]pyridines and imidazo[4,5-c]pyridines, the crystalline nature and high purity of 3-bromo-1-tosylpiperidin-4-one allow for precise automated dispensing [1]. Its reliable reactivity with various hydrazines and amidines makes it a highly suitable core building block for drug discovery programs targeting central nervous system receptors.

XLogP3

1.8

Dates

Last modified: 07-17-2023

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